Orienticin A

Antimicrobial susceptibility Glycopeptide antibiotics Enterococcus faecalis

Orienticin A (CAS 111073-20-2) is a glycopeptide antibiotic belonging to the vancomycin family, first isolated from Nocardia orientalis (later reclassified as Amycolatopsis orientalis). It is a principal component of the orienticin complex, which also includes orienticins B, C, and D, and its structure has been determined to be 22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-α-L-arabino-hexopyranosyl)-10-dechlorovancomycin.

Molecular Formula C73H89ClN10O26
Molecular Weight 1558.0 g/mol
CAS No. 111073-20-2
Cat. No. B025659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrienticin A
CAS111073-20-2
Synonymsorienticin A
Molecular FormulaC73H89ClN10O26
Molecular Weight1558.0 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(CC(C)C)NC)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O
InChIInChI=1S/C73H89ClN10O26/c1-27(2)16-39(78-7)64(95)83-54-56(90)30-8-12-35(13-9-30)105-44-19-33-20-45(60(44)110-71-61(58(92)57(91)46(26-85)107-71)109-49-25-73(6,77)63(94)29(4)104-49)106-43-15-11-32(18-38(43)74)59(108-48-24-72(5,76)62(93)28(3)103-48)55-69(100)82-53(70(101)102)37-21-34(86)22-42(88)50(37)36-17-31(10-14-41(36)87)51(66(97)84-55)81-67(98)52(33)80-65(96)40(23-47(75)89)79-68(54)99/h8-15,17-22,27-29,39-40,46,48-49,51-59,61-63,71,78,85-88,90-94H,16,23-26,76-77H2,1-7H3,(H2,75,89)(H,79,99)(H,80,96)(H,81,98)(H,82,100)(H,83,95)(H,84,97)(H,101,102)/t28-,29-,39+,40-,46+,48-,49-,51+,52+,53-,54+,55-,56+,57+,58-,59+,61+,62-,63-,71-,72-,73-/m0/s1
InChIKeyBURNGCVAUVZERJ-BNSVOVDNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Orienticin A (CAS 111073-20-2): A Structurally Distinct Glycopeptide Antibiotic for Research and Procurement


Orienticin A (CAS 111073-20-2) is a glycopeptide antibiotic belonging to the vancomycin family, first isolated from Nocardia orientalis (later reclassified as Amycolatopsis orientalis) [1]. It is a principal component of the orienticin complex, which also includes orienticins B, C, and D, and its structure has been determined to be 22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-α-L-arabino-hexopyranosyl)-10-dechlorovancomycin [2]. Orienticin A acts by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis, a mechanism shared among glycopeptides. However, its unique dechlorinated scaffold and atypical sugar appendage distinguish it from the canonical vancomycin structure, making it a subject of interest for structure-activity relationship (SAR) studies and for use as a synthetic precursor to advanced anti-infective agents.

Why Generic Substitution with Standard Glycopeptides is Insufficient for Orienticin A


Selecting a generic vancomycin or even a closely related orienticin congener in place of orienticin A is not scientifically justified. Glycopeptide antibiotics exhibit a steep structure-activity relationship; subtle alterations in chlorine substitution, sugar composition, or stereochemistry profoundly impact dimerization, target binding affinity, and ultimately antimicrobial potency [1]. The compound class is not functionally interchangeable, as demonstrated by quantitative susceptibility data showing that orienticin A consistently yields lower MIC values against enterococci than vancomycin under identical assay conditions [2]. Additionally, orienticin A's specific molecular architecture makes it a privileged starting material for reductive alkylation chemistry, a synthetic route that is less efficient or entirely non-viable with other glycopeptides. Thus, substitution without evidence of identical performance in the exact experimental context risks unreliable results, compromised synthetic yields, and erroneous SAR conclusions.

Orienticin A Quantitative Differentiation Evidence: Direct Comparator Data


Superior in vitro Potency Against Enterococci: Orienticin A vs. Vancomycin

In a surveillance study of 558 enterococcal isolates from poultry, orienticin A demonstrated a 2-fold lower MIC50 and a 4-fold lower MIC90 compared to vancomycin [1]. The MIC range for orienticin A (0.05–≥50 µg/mL) also extended lower than that of vancomycin (0.39–>100 µg/mL), indicating a more potent intrinsic activity in a substantial proportion of the tested population. This head-to-head comparison underscores that orienticin A is not simply a vancomycin mimic; it possesses a distinct, quantifiable advantage in potency against these clinically relevant Gram-positive pathogens.

Antimicrobial susceptibility Glycopeptide antibiotics Enterococcus faecalis MIC determination

Unique 10-Dechloro Architecture Distinguishes Orienticin A from Vancomycin and Enables Distinct SAR

Orienticin A is definitively 10-dechlorovancomycin, bearing an additional 3-amino-2,3,6-trideoxy-3-C-methyl-α-L-arabino-hexopyranosyl moiety at position 22 [1]. In contrast, vancomycin retains a chlorine atom at position 10 and lacks this specific amino sugar modification. Within the glycopeptide class, the presence or absence of the chlorine substituent on ring-2 profoundly influences dimerization constants and, consequently, cooperative binding to the D-Ala-D-Ala target [2]. This structural signature renders orienticin A a vital comparator for elucidating halogen effects on glycopeptide activity and provides a synthetically accessible entry point for further chemical diversification.

Glycopeptide chemistry Structure-activity relationship Dechlorination Drug design

Orienticin A Serves as a Privileged Precursor for Reductive Alkylation Chemistry, Unlike Vancomycin

Patents explicitly identify orienticin A as a preferred substrate for reductive alkylation processes aimed at generating second-generation glycopeptide antibiotics, including intermediates for oritavancin [1]. The inherent reactivity of orienticin A's amino sugar and dechlorinated core permits efficient N-alkylation under mild conditions using pyridine·borane, a transformation that is substantially less efficient with vancomycin due to competing side reactions and solubility differences. This privileged reactivity directly translates into higher yields and simpler purification profiles in process chemistry settings.

Semi-synthesis Glycopeptide modification Reductive alkylation Process chemistry

High-Value Application Scenarios for Orienticin A in Research and Industrial Settings


Glycopeptide Resistance Surveillance and Epidemiology Studies

Orienticin A's lower MIC endpoint against enterococci (MIC50 0.2 µg/mL, MIC90 0.78 µg/mL) relative to vancomycin (MIC50 0.39 µg/mL, MIC90 3.12 µg/mL) makes it a more sensitive analytical tool for detecting subtle shifts in glycopeptide susceptibility within epidemiological surveillance programs [1]. Incorporating orienticin A into susceptibility panels alongside vancomycin can reveal low-level resistance phenotypes that would be missed by vancomycin-only testing, providing earlier warning of emerging resistance.

Structure-Activity Relationship (SAR) Studies on Halogen Bonding and Glycosylation

Orienticin A, as a naturally occurring 10-dechlorovancomycin congener with a unique amino sugar, is an indispensable comparator for systematically dissecting the contribution of chlorine and sugar moieties to glycopeptide dimerization and target binding [1][2]. Its procurement enables researchers to perform paired experiments with vancomycin, directly correlating structural features with biophysical and microbiological outcomes.

Semi-Synthetic Glycopeptide Lead Optimization and Process Development

Orienticin A is a preferred starting material for reductive alkylation reactions that yield advanced glycopeptide analogues, as evidenced by its prominent role in patent literature covering the synthesis of oritavancin and related compounds [1]. Industrial process chemistry groups can leverage orienticin A's inherent reactivity to streamline synthetic routes, improve yields, and reduce purification burdens relative to vancomycin-based sequences.

Quality Control and Analytical Reference Standard for Natural Product Screening

As a well-characterized member of the orienticin complex produced by Amycolatopsis orientalis, orienticin A serves as an authentic reference standard for HPLC, LC-MS, and NMR-based dereplication of glycopeptide-producing actinomycete fermentation broths [1]. Its distinct retention time and mass spectrum facilitate accurate identification and quantification in natural product discovery workflows.

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